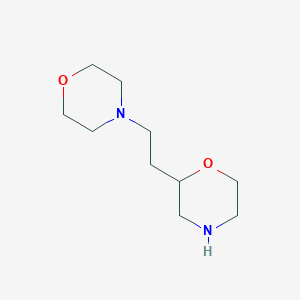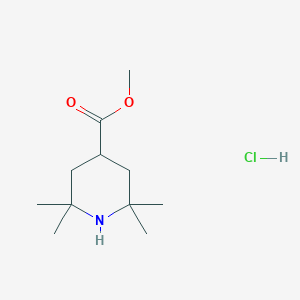![molecular formula C6H7N5 B13534185 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the larger family of triazolopyrimidines, which are known for their applications in medicinal chemistry, agriculture, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate under microwave irradiation . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar methods, with optimizations for cost and efficiency. The use of continuous flow reactors and microwave-assisted synthesis are popular due to their ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and alkyl halides are frequently employed.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown promise as an inhibitor of various enzymes and receptors. It has been studied for its potential in treating diseases such as cancer, diabetes, and cardiovascular disorders .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been found to exhibit antifungal, antibacterial, and antiviral activities .
Industry
Industrially, this compound is used in the development of new materials, including light-emitting diodes (LEDs) and organic semiconductors .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which play a role in various signaling pathways. By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but differ in their pyridine moiety.
[1,2,4]Triazolo[1,5-a]pyrimidines: These are closely related and often exhibit similar biological activities.
Uniqueness
What sets [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine apart is its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4,7H2 |
InChI Key |
DTRJVFJKFMYHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















